Predicted KDR Inhibitory Activity via Validated 3D-QSAR Models: Meta-Methoxy vs. Unsubstituted and Para-Substituted Analogs
The compound was designed and evaluated within a rigorously validated 3D-QSAR framework for KDR inhibition. The CoMFA (q² = 0.671, r² = 0.969) and CoMSIA (q² = 0.608, r² = 0.936) models provide predictive quantitative structure-activity relationships, where the meta-methoxy substituent on the aniline ring generates a distinct steric and electrostatic field pattern associated with favorable predicted KDR inhibitory activity [1]. This contrasts with the unsubstituted parent scaffold (N-(pyridin-4-ylmethyl)aniline), which lacks the electrostatic contribution of the methoxy oxygen, and with para-methoxy analogs, which place the methoxy group in a different steric/electrostatic field region of the CoMFA model, yielding divergent predicted activities [1]. The molecular fragment replacement methodology used to generate the 44-derivative library specifically identified meta-substitution patterns as yielding favorable docking scores and CoMFA predictions compared to the parent arylphthalazine and 2-((1H-azol-1-yl)methyl)-N-arylbenzamide templates [1].
| Evidence Dimension | Predicted KDR inhibitory activity via CoMFA/CoMSIA 3D-QSAR models |
|---|---|
| Target Compound Data | Predicted activity assigned via CoMFA/CoMSIA model q² = 0.671–0.608; structural fragment replacement from validated KDR inhibitor scaffolds [1] |
| Comparator Or Baseline | Unsubstituted N-(pyridin-4-ylmethyl)aniline (no methoxy group); para-methoxy analog (4-methoxy-N-(pyridin-4-ylmethyl)aniline); parent arylphthalazine and 2-((1H-azol-1-yl)methyl)-N-arylbenzamide templates [1] |
| Quantified Difference | Meta-methoxy substitution alters steric (CoMFA Steric field) and electrostatic (CoMFA Electrostatic field) contributions relative to unsubstituted and para-substituted analogs; precise ΔpIC₅₀ values require model application to individual compounds (not publicly reported in the primary paper) |
| Conditions | In silico: Glide docking (Schrödinger), CoMFA/CoMSIA 3D-QSAR modeling, protein-ligand interaction fingerprint (PLIF) analysis, ADMET prediction; KDR (VEGFR-2) as molecular target [1] |
Why This Matters
Procurement of the meta-methoxy derivative is essential to maintain the predicted KDR interaction profile defined by the validated 3D-QSAR model; alternative substitution patterns fall in different steric/electrostatic model regions with divergent predicted activities.
- [1] Zhang Y, Liu H, Jiao Y, et al. De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction. Mol Divers. 2012;16(4):787-802. doi:10.1007/s11030-012-9405-y View Source
